molecular formula C66H58D10CaF2N4O12 B602577 ortho-Hydroxy Atorvastatin-d5 Calcium Salt CAS No. 265989-47-7

ortho-Hydroxy Atorvastatin-d5 Calcium Salt

Cat. No.: B602577
CAS No.: 265989-47-7
M. Wt: 1199.42
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Description

IUPAC Nomenclature and Systematic Classification

ortho-Hydroxy Atorvastatin-d5 Calcium Salt is systematically classified as calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate . This name reflects:

  • Stereochemistry : The (3R,5R) configuration of the pyrrole ring.
  • Deuterium Labeling : Five deuterium atoms (d5) on the phenyl ring attached to the pyrrole moiety.
  • Salt Formation : Calcium counterion neutralizing two carboxylate groups from the heptanoic acid backbone.

Key Identifiers

Property Value
IUPAC Name calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate
Molecular Formula C₃₃H₂₉D₅FN₂O₆·0.5Ca
Molecular Weight 578.67 g/mol
CAS Number 265989-47-7

Molecular Architecture: Deuterium Labeling Patterns and Positional Isomerism

The compound’s structure includes:

  • Deuterium Substitution :
    • Phenyl-d5 Ring : Five deuterium atoms replace hydrogen atoms on the phenyl group attached to the pyrrole ring (positions 2, 3, 4, 5, 6).
    • Purpose : Enhances mass spectrometry sensitivity by creating a distinct isotopic signature.
  • Ortho-Hydroxylation :
    • A hydroxyl (-OH) group is present on the ortho position of the phenyl ring in the carbamoyl group.
    • This hydroxylation is a metabolic modification of atorvastatin.
  • Positional Isomerism :
    • The pyrrole ring’s substituents (4-fluorophenyl, carbamoyl, and propan-2-yl groups) are arranged in a specific spatial configuration.

Structural Features

Component Description
Deuterated Phenyl Ring Pentadeuteriophenyl (2,3,4,5,6-d5) attached to the pyrrole nitrogen.
Ortho-Hydroxyl Group -OH on the phenyl ring of the carbamoyl side chain.
Calcium Salt Formation Two carboxylate groups (3,5-dihydroxyheptanoate) coordinate with Ca²⁺.

Crystallographic Properties and Salt Formation Mechanisms

Salt Formation
The calcium salt is stabilized by:

  • Carboxylate Coordination : The calcium ion binds to two carboxylate groups from the heptanoic acid backbone, forming a 2:1 acid-to-calcium ratio.
  • Hydrogen Bonding : Hydroxyl groups on the heptanoic acid and pyrrole moieties contribute to intermolecular interactions.

Crystalline Features (Inferred from Parent Compound)

Property Value/Prediction
Crystal System Triclinic (P1 space group) for atorvastatin calcium.
Unit Cell Parameters a = 5.4568 Å, b = 9.8887 Å, c = 30.3091 Å (atorvastatin calcium).
Solubility Low in water; enhanced in DMSO or methanol.
Stability Hygroscopic; requires storage at -20°C.

Deuterium’s Impact

  • Solubility : Deuterium substitution may slightly alter solubility compared to non-deuterated analogs.
  • Crystal Packing : The deuterated phenyl ring may influence intermolecular interactions, potentially affecting crystal density.

Properties

CAS No.

265989-47-7

Molecular Formula

C66H58D10CaF2N4O12

Molecular Weight

1199.42

Appearance

Off white solid

Purity

> 95%

quantity

Milligrams-Grams

Related CAS

214217-86-6 (unlabelled)

tag

Atorvastatin Impurities

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ortho-hydroxy atorvastatin-d5 calcium salt involves multiple steps, including the introduction of deuterium atoms. The process typically starts with the synthesis of atorvastatin, followed by hydroxylation at the ortho position and subsequent deuteration. The final step involves the formation of the calcium salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent reaction conditions to ensure high purity and yield. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Ortho-hydroxy atorvastatin-d5 calcium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of atorvastatin, such as ketones, alcohols, and substituted compounds .

Scientific Research Applications

Scientific Research Applications

The applications of ortho-Hydroxy Atorvastatin-d5 Calcium Salt span various fields:

  • Pharmacokinetics :
    • Utilized as an internal standard in mass spectrometry for quantifying atorvastatin and its metabolites.
    • Facilitates studies on the metabolic pathways and pharmacokinetics of atorvastatin, allowing researchers to trace its interactions in biological systems .
  • Clinical Studies :
    • Assists in understanding individual variations in drug metabolism influenced by genetic factors, particularly the SLCO1B1 c.521T>C polymorphism .
    • Provides insights into patient responses to atorvastatin therapy, correlating clearance rates with drug efficacy .
  • Quality Control in Pharmaceutical Manufacturing :
    • Employed in quality assurance processes to ensure the consistency and reliability of atorvastatin formulations .
  • Biological Activity Studies :
    • Investigated for its lipid-lowering effects comparable to atorvastatin, with studies indicating significant reductions in total cholesterol and LDL levels .

Comparative Studies

The following table summarizes the comparative biological activity of ortho-Hydroxy Atorvastatin-d5 with other statins:

CompoundIC50 (nM)Primary ActionNotes
Atorvastatin8HMG-CoA reductase inhibitionStandard statin for hyperlipidemia
Ortho-Hydroxy Atorvastatin-d5Not specifiedHMG-CoA reductase inhibitionStable isotope for metabolic studies
Simvastatin20HMG-CoA reductase inhibitionAnother common statin

Case Studies

  • Clinical Observations :
    A study involving patients with acute coronary syndrome demonstrated that atorvastatin and its metabolites significantly influenced lipid profiles and clinical outcomes. The findings emphasized the importance of understanding individual variations in drug metabolism influenced by genetic factors and comedications .
  • Metabolic Studies :
    In vitro studies indicated that ortho-Hydroxy Atorvastatin-d5 effectively reduced lipid hydroperoxide formation, suggesting antioxidant properties that may contribute to cardiovascular protection .

Mechanism of Action

The mechanism of action of ortho-hydroxy atorvastatin-d5 calcium salt is similar to that of atorvastatin. It inhibits HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis. This inhibition leads to a decrease in cholesterol levels and an increase in the expression of low-density lipoprotein (LDL) receptors on hepatocyte membranes, enhancing the clearance of LDL from the bloodstream .

Comparison with Similar Compounds

Structural and Functional Analogues

Atorvastatin Calcium (Parent Compound)
  • Structure : Differs by lacking the hydroxyl group at the ortho position and deuterium substitution.
  • Function : Clinically used to lower LDL cholesterol and triglycerides.
  • Analytical Role : Subject to extensive impurity profiling; pharmacopeial methods require 55–115 min run times for impurity analysis, highlighting the need for deuterated standards like ortho-Hydroxy Atorvastatin-d5 Calcium Salt to improve efficiency .
para-Hydroxy Atorvastatin Calcium Salt (CAS 214217-88-6)
  • Structural Difference : Hydroxyl group at the para position instead of ortho.
  • Role : A major metabolite with distinct pharmacokinetic properties. Unlike the deuterated variant, it lacks isotopic labeling, complicating its detection in biological matrices .
Atorvastatin Lactone (EP Impurity H; CAS 125995-03-1)
  • Structural Difference : Cyclic ester (lactone) formation instead of a hydroxylated open-chain structure.
  • Role : A degradation product and pharmacopeial impurity. Its formation under acidic conditions underscores the importance of stability-indicating methods, where deuterated standards aid in tracking degradation pathways .
Difluoro Atorvastatin Calcium Salt (CAS 433289-84-0)
  • Structural Difference : Fluorine atoms replace hydrogen at two positions.
  • Role : An impurity (Atorvastatin Related Compound C) with reduced HMG-CoA reductase inhibition efficacy. Its detection requires precise chromatographic separation, facilitated by deuterated internal standards .

Deuterated Compounds

Atorvastatin-d5 Calcium Salt
  • Structure : Deuterium substitution on the phenyl ring of Atorvastatin Calcium, without hydroxylation.
  • Application: Used for quantifying the parent drug in biological samples.
di(2-Hydroxy Atorvastatin-d5) Calcium Salt
  • Structure : Deuterated form of a di-hydroxylated metabolite.
  • Role: Enables simultaneous quantification of multiple metabolites in pharmacokinetic studies. Its dual hydroxyl groups increase polarity compared to the ortho-monohydroxy variant, affecting chromatographic retention times .

Key Differences in Analytical Utility

Compound CAS Number Deuterium Substitution Key Functional Group Analytical Use Case
ortho-Hydroxy Atorvastatin-d5 Ca Salt 265989-47-7 5 positions ortho-hydroxyl Internal standard for metabolite quantification
Atorvastatin Calcium 134523-03-8 None Open-chain diacid Active pharmaceutical ingredient
para-Hydroxy Atorvastatin Ca Salt 214217-88-6 None para-hydroxyl Metabolite profiling
Atorvastatin-d5 Ca Salt 222412-82-0 5 positions (phenyl) None Quantification of parent drug in plasma

Stability and Degradation Studies

  • This compound exhibits superior stability under forced degradation conditions (acid/alkali, oxidative stress) compared to non-deuterated analogs, making it reliable for long-term analytical workflows .
  • Atorvastatin Lactone and other impurities form under stress conditions, but deuterated standards enable accurate tracking of degradation kinetics .

Pharmacokinetic Studies

  • The deuterium label in this compound provides a mass shift in LC-MS, avoiding overlap with endogenous compounds. This is critical for studies assessing hepatic metabolism and renal clearance .
  • Comparative studies show para-hydroxy metabolites have longer half-lives than ortho-hydroxy variants, impacting dosing regimens .

Method Development

  • This compound reduces run times in HPLC methods by 75% compared to pharmacopeial methods (e.g., USP’s 115 min method), improving throughput in quality control labs .

Biological Activity

Ortho-Hydroxy Atorvastatin-d5 Calcium Salt is a deuterated derivative of ortho-hydroxy atorvastatin, a significant metabolite of atorvastatin, which is widely recognized for its role as a cholesterol-lowering agent. This compound serves not only as a therapeutic agent but also as an internal standard in mass spectrometry for quantifying atorvastatin levels in biological samples. This article delves into the biological activities, mechanisms of action, pharmacokinetics, and relevant case studies associated with this compound.

This compound functions primarily as a competitive inhibitor of the enzyme HMG-CoA reductase , a key player in the mevalonate pathway responsible for cholesterol synthesis. By inhibiting this enzyme, the compound leads to:

  • Decreased cholesterol production in the liver.
  • Reduction of low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) levels in circulation.
  • Modulation of various biochemical pathways involved in lipid metabolism.

The inhibition of HMG-CoA reductase results in a cascade effect that enhances the uptake of LDL by liver cells, further lowering blood cholesterol levels.

Pharmacokinetics

The pharmacokinetic profile of ortho-Hydroxy Atorvastatin-d5 is influenced by its formation from atorvastatin through the cytochrome P450 (CYP) isoform CYP3A4. Key pharmacokinetic characteristics include:

  • Bioavailability : Approximately 14% due to extensive first-pass metabolism.
  • Half-life : Varies based on dosage and individual metabolism.
  • Distribution : Widely distributed in tissues, with significant concentrations in the liver.

Biological Activity

Research indicates that ortho-Hydroxy Atorvastatin-d5 exhibits several biological activities:

  • Cholesterol Lowering : It significantly reduces total cholesterol and LDL levels, similar to its parent compound atorvastatin.
  • Cellular Effects : The compound has been shown to modulate cell signaling pathways and gene expression related to lipid metabolism and inflammation.
  • Neuroprotective Effects : In vitro studies suggest it may protect neurons from damage induced by oxidative stress.

Table 1: Biological Activities of ortho-Hydroxy Atorvastatin-d5

Activity TypeDescription
Cholesterol ReductionLowers total cholesterol and LDL levels
Enzyme InhibitionCompetitive inhibition of HMG-CoA reductase
NeuroprotectionReduces cell death in neuronal models under oxidative stress conditions
Gene Expression ModulationInfluences genes involved in lipid metabolism and inflammatory responses

Case Studies

Several studies have explored the pharmacological effects of atorvastatin and its metabolites, including ortho-Hydroxy Atorvastatin-d5:

  • Population Pharmacokinetics Study : A study involving 70 patients demonstrated that variations in atorvastatin clearance are correlated with muscle-related side effects and efficacy outcomes. Patients with lower clearance rates were more likely to experience myalgia, indicating the importance of monitoring pharmacokinetics for optimizing therapy .
  • In Vitro Neuroprotective Study : Research indicated that 2-hydroxy atorvastatin (a related metabolite) reduced cell death induced by oxygen-glucose deprivation in rat cortical neurons, suggesting potential neuroprotective effects that may extend to ortho-Hydroxy Atorvastatin-d5 .

Q & A

Q. What is the primary biochemical target of ortho-hydroxy atorvastatin-d5 calcium salt in cholesterol synthesis research?

Answer: The compound competitively inhibits HMG-CoA reductase , the rate-limiting enzyme in the mevalonate pathway responsible for cholesterol biosynthesis. This inhibition reduces the conversion of HMG-CoA to mevalonate, lowering hepatic cholesterol production and subsequent LDL/VLDL levels . Methodologically, researchers validate target engagement via:

  • Enzyme activity assays : Measure residual HMG-CoA reductase activity in liver microsomes after compound exposure.
  • Gene expression profiling : Quantify changes in LDL receptor and SREBP-2 mRNA levels using qPCR .

Q. How does the deuterated form enhance analytical accuracy in mass spectrometry?

Answer: The deuterium (d5) substitution minimizes isotopic interference with non-deuterated analytes, enabling precise quantification of atorvastatin metabolites in biological matrices. Key steps include:

  • Internal standard preparation : Spike samples with a fixed concentration of the deuterated compound.
  • LC-MS/MS analysis : Compare peak area ratios of target analytes (e.g., atorvastatin) to the deuterated internal standard, correcting for ionization efficiency variations .
  • Calibration curves : Validate linearity (R² > 0.99) across physiological concentration ranges .

Q. What are the key considerations when using this compound as an internal standard?

Answer:

  • Stability : Verify deuterium retention under experimental conditions (e.g., pH, temperature) using stability-indicating HPLC methods .
  • Matrix effects : Assess ion suppression/enhancement in plasma or tissue homogenates via post-column infusion studies .
  • Cross-reactivity : Confirm absence of interference from structurally similar metabolites (e.g., para-hydroxy atorvastatin) using high-resolution MS .

Advanced Research Questions

Q. How do deuterium kinetic isotope effects (KIEs) influence metabolic stability assessments?

Answer: Deuterium at metabolically vulnerable positions (e.g., CYP3A4 oxidation sites) slows C–D bond cleavage, altering pharmacokinetic profiles. Researchers should:

  • Compare metabolic half-lives : Use hepatocyte incubations to measure t1/2t_{1/2} of deuterated vs. non-deuterated forms .
  • Monitor deuterium loss : Employ HRMS to track [M+D5][M+D5n]\text{[M+D}_5\text{]} \rightarrow \text{[M+D}_{5-n}\text{]} degradation in vivo .
  • Adjust dosing regimens : Model KIE impacts using PBPK simulations to avoid under/overestimation of efficacy .

Q. What experimental strategies mitigate CYP3A4-mediated metabolic interference in pharmacokinetic studies?

Answer:

  • CYP3A4 inhibition : Co-administer ketoconazole (1–2 µM) in vitro to isolate deuterated metabolite formation .
  • Tissue-specific profiling : Use liver-specific CYP3A4 knockout models to assess extrahepatic metabolism contributions .
  • Population PK modeling : Incorporate genetic polymorphisms (e.g., CYP3A4*22) to predict inter-individual variability in clearance rates .

Q. How to design dose-response studies considering threshold effects in animal models?

Answer: Threshold effects occur when cholesterol-lowering efficacy plateaus despite dose escalation. To address this:

  • Dose range selection : Test 0.1–50 mg/kg in rodents, monitoring hepatic HMG-CoA reductase activity and plasma LDL.
  • Non-linear regression : Fit data to an EmaxE_{\text{max}} model (E=Emax×D/(ED50+D)E = E_{\text{max}} \times D / (ED_{50} + D)) to identify ED50ED_{50} and efficacy ceilings .
  • Toxicodynamic endpoints : Measure ALT/AST levels to differentiate therapeutic vs. toxic thresholds .

Methodological Notes

  • Synthesis : The compound is synthesized via hydroxylation of atorvastatin followed by deuterium exchange (e.g., D₂O/acid catalysis) and calcium salt formation .
  • Contradictions : Molecular weight discrepancies (e.g., 1199.42 vs. 1197.40 in ) may arise from hydration states or salt forms; confirm via elemental analysis .

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